2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are commonly used in pharmaceuticals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylamine with piperazine under controlled conditions to form the 4-(4-methoxyphenyl)piperazine intermediate.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine core and have been studied for their potential as alpha1-adrenergic receptor antagonists.
4-(4-bromophenyl)piperazin-1-yl derivatives: These compounds also contain the piperazine ring and have shown promising biological activities.
Uniqueness
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H21N5O2S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H21N5O2S/c1-12-18-19-16(24-12)17-15(22)11-20-7-9-21(10-8-20)13-3-5-14(23-2)6-4-13/h3-6H,7-11H2,1-2H3,(H,17,19,22) |
InChI Key |
MNMNXYUJQVBAIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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